sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
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Overview
Description
The compound with the identifier “sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” is known as Dibutyryl cyclic guanosine monophosphate. It is a synthetic analog of cyclic guanosine monophosphate, a cyclic nucleotide derived from guanosine triphosphate. Dibutyryl cyclic guanosine monophosphate is cell-permeable and is used in various biochemical and pharmacological studies due to its ability to mimic the effects of cyclic guanosine monophosphate within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyryl cyclic guanosine monophosphate is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of cyclic guanosine monophosphate with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of Dibutyryl cyclic guanosine monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically purified using chromatographic techniques and stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dibutyryl cyclic guanosine monophosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in Dibutyryl cyclic guanosine monophosphate can be hydrolyzed to yield cyclic guanosine monophosphate and butyric acid.
Oxidation: It can undergo oxidation reactions, particularly at the guanine moiety, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cyclic guanosine monophosphate and butyric acid.
Oxidation: Oxidized derivatives of cyclic guanosine monophosphate.
Substitution: Substituted cyclic guanosine monophosphate derivatives.
Scientific Research Applications
Dibutyryl cyclic guanosine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: Employed in studies of intracellular signaling pathways, particularly those involving cyclic guanosine monophosphate-dependent protein kinases.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Dibutyryl cyclic guanosine monophosphate exerts its effects by mimicking the actions of cyclic guanosine monophosphate within cells. It activates cyclic guanosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins. This activation results in various cellular responses, including changes in ion channel activity, gene expression, and cell proliferation. The compound also raises intracellular calcium ion concentrations, which can influence numerous cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Bromoguanosine cyclic monophosphate: Another cyclic guanosine monophosphate analog with similar cell-permeable properties.
Cyclic adenosine monophosphate: A cyclic nucleotide with similar signaling functions but derived from adenosine triphosphate.
Cyclic inosine monophosphate: A less common cyclic nucleotide with distinct biological roles.
Uniqueness
Dibutyryl cyclic guanosine monophosphate is unique due to its enhanced cell permeability and stability compared to other cyclic guanosine monophosphate analogs. These properties make it particularly useful in experimental settings where intracellular delivery and sustained activity are crucial .
Properties
IUPAC Name |
sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBPJXVWDGGLKI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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